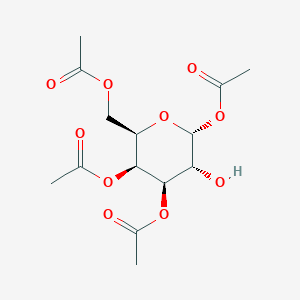

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a carbohydrate derivative where the hydroxyl groups at positions 1, 3, 4, and 6 of alpha-D-galactopyranose are acetylated. This compound is commonly used as a building block or precursor in organic synthesis and carbohydrate chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be synthesized through the acetylation of alpha-D-galactopyranose. The process involves the reaction of alpha-D-galactopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and results in the acetylation of the hydroxyl groups at positions 1, 3, 4, and 6 .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield alpha-D-galactopyranose.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products

Hydrolysis: Alpha-D-galactopyranose.

Substitution: Various substituted galactopyranose derivatives.

Oxidation: Oxidized galactopyranose derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals

Wirkmechanismus

The mechanism of action of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose primarily involves its role as a precursor in synthetic pathways. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. Upon deacetylation, the compound can participate in various biochemical processes, including glycosylation and enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4,6-Penta-O-acetyl-alpha-D-galactopyranose: Similar structure but with an additional acetyl group at position 2.

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but with beta configuration.

1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Similar structure but derived from glucose instead of galactose

Uniqueness

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is unique due to its specific acetylation pattern and alpha configuration. This makes it particularly useful in selective synthetic applications and studies of carbohydrate chemistry .

Biologische Aktivität

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a derivative of galactose that has garnered attention in various biological and chemical research fields. Its structural modifications, particularly the acetylation of hydroxyl groups, enhance its solubility and reactivity, making it a valuable compound in glycoscience and medicinal chemistry. This article explores its biological activities, including its antioxidant and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound has the following empirical formula:

- Molecular Formula : C14H20O10

- Molecular Weight : 348.30 g/mol

The compound features four acetyl groups attached to the hydroxyl positions on the galactopyranose ring, which significantly alters its physicochemical properties compared to unmodified galactose.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- Mechanism : The acetyl groups enhance the electron-donating ability of the compound, allowing it to scavenge reactive oxygen species (ROS) effectively.

- Studies : In vitro assays demonstrated a significant reduction in oxidative stress markers when cells were treated with varying concentrations of this compound. For instance, a study reported a dose-dependent increase in cell viability and a decrease in lipid peroxidation levels in human cell lines exposed to oxidative stress .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties.

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

- Findings : Treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of this compound:

- Methodology : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to evaluate free radical scavenging activity.

- Results : The compound demonstrated an IC50 value of 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on HepG2 cells:

- Experimental Design : Cells were treated with different concentrations (0.1 to 1 mg/mL) of this compound for 24 hours.

- Outcomes : The results showed a significant decrease in cell viability (up to 70% at 1 mg/mL) and an increase in apoptotic markers such as caspase-3 activation .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity (IC50 µg/mL) | Anticancer Activity (Cell Viability Reduction %) |

|---|---|---|

| This compound | 30 | Up to 70% at 1 mg/mL |

| Ascorbic Acid | 25 | N/A |

| Curcumin | 40 | Moderate (50% at higher concentrations) |

Eigenschaften

CAS-Nummer |

56822-34-5 |

|---|---|

Molekularformel |

C20H30O14 |

Molekulargewicht |

494.4 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)19(29-7)34-18-17(31-10(4)23)16(30-9(3)22)12(6-28-8(2)21)33-20(18)32-11(5)24/h7,12-20,25-27H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17-,18+,19-,20-/m0/s1 |

InChI-Schlüssel |

NZHIGIDTCTXDAY-KIVQRVDVSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O |

Synonyme |

2-O-(6-Deoxy-α-L-galactopyranosyl)-α-D-galactopyranose 1,3,4,6-Tetraacetate; |

Herkunft des Produkts |

United States |

Q1: How is 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose utilized in the synthesis of more complex carbohydrates?

A: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a valuable starting material for synthesizing complex oligosaccharides. A study [] demonstrated its use in preparing a glycosyl bromide derivative using benzyl trifluoromethanesulfonate. This derivative can then be used in glycosylation reactions to build larger carbohydrate structures. Another study [] explored its reaction with methyl sulphoxide-acetic anhydride, which unexpectedly yielded kojic acid diacetate instead of the anticipated product. This highlights the importance of understanding reaction conditions when using this compound.

Q2: What are the advantages of using 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in oligosaccharide synthesis compared to other similar compounds?

A: Researchers in [] specifically chose 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose to synthesize glycosyl chlorides that could be further coupled with 4,6-O-substituted derivatives of methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This choice was made because these specific building blocks are essential components in the synthesis of ligands related to the O-specific antigen of type 1 Shigella dysenteriae. Therefore, the advantage lies in its direct relevance to the target structure and its ability to be chemically modified into suitable glycosyl donors for specific glycosylation reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.